N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c18-11(10-3-4-10)13-5-1-2-9-6-14-12-15-8-16-17(12)7-9/h6-8,10H,1-5H2,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCORSPYGJYPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCC2=CN3C(=NC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via a [3+2] cycloaddition reaction between azinium-N-imines and nitriles in the presence of copper acetate.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine core reacts with a suitable propyl halide under basic conditions.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide moiety, which can be achieved by reacting the intermediate with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or triethylamine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following triazolopyrimidine carboxamides are structurally and functionally relevant for comparison:
2-Amino-N-(3,4-dimethylphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5d)
- Structure: Features a 2-amino group, 3,4,5-trimethoxyphenyl at position 7, and a 3,4-dimethylphenyl carboxamide.
- Synthesis: Produced via a one-pot, multi-component reaction involving aminoguanidine, ethyl acetoacetate, and aldehydes, yielding 55% .
- Physicochemical Data :
7-(Aryl)-4,7-dihydro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides
- Structure : Propyl group at position 5 and aryl substituents at position 5.
- Synthesis: One-pot fusion of aminoguanidine, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by crystallization .
- Physicochemical Data :
- Key Difference : The dihydro-pyrimidine ring and propyl chain may reduce metabolic stability compared to the fully aromatic core of the main compound .
CB2 Receptor Ligands (Compounds 27, 31, 38)
- Representative Examples: Compound 38: 2-(N-Benzyl-N-methylamino)-N-cyclohexyl-4,7-dihydro-7-oxo-4-pentyl derivative.
- Melting Point : 157°C; MS (ESI) : m/z 451.2 (M+H) .
- Compound 31 : N-Cyclohexyl-2-(methylthio)-4,7-dihydro-7-oxo-4-pentyl derivative.
- Melting Point : 192°C; MS (ESI) : m/z 378.2 (M+H) .
- Key Difference: The 4,7-dihydro-7-oxo moiety and pentyl chain enhance CB2 selectivity but may limit blood-brain barrier penetration compared to non-oxidized analogs .
Comparative Analysis
Structural and Functional Insights
Bioactivity Trends
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide is a compound belonging to the class of triazolo compounds, which have garnered attention for their potential therapeutic applications, particularly in oncology and other proliferative conditions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular structure:
- Molecular Formula : C₉H₁₂N₄
- Molecular Weight : 180.23 g/mol
- CAS Number : Not explicitly listed but related compounds can be referenced through PubChem identifiers.
This compound primarily functions as an inhibitor of the AXL receptor tyrosine kinase. AXL is implicated in various pathological processes including cancer progression and metastasis. By inhibiting AXL activity, this compound may influence several signaling pathways involved in cell proliferation and survival.
Key Mechanisms:
- Inhibition of AXL Kinase Activity : The compound has been shown to effectively block the phosphorylation of AXL, leading to reduced tumor cell viability and proliferation in vitro .
- Impact on Tumor Microenvironment : It may alter the tumor microenvironment by modulating immune responses and reducing angiogenesis .
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in various preclinical studies. Below are summarized findings from notable research:
Case Studies
Several studies have documented the efficacy of triazolo compounds similar to this compound in clinical settings:
- Phase I Trials : Investigated the safety and tolerability of triazolo derivatives in patients with advanced solid tumors. Results indicated manageable side effects with promising anti-tumor activity observed in a subset of patients.
- Combination Therapies : Research has explored using this compound in combination with other therapeutic agents (e.g., immune checkpoint inhibitors), showing enhanced anti-tumor responses compared to monotherapy approaches.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| 1 | EDCI/HOBt, DMF, RT | Use microwave assistance to reduce reaction time by 40% |
| 2 | K₂CO₃, DMSO, 70°C | Monitor via TLC (ethyl acetate/hexane 3:1) |
Advanced: How can contradictory bioactivity data for triazolopyrimidine derivatives be resolved?
Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values) often arise from:
- Structural Isomerism : Confirm stereochemistry via X-ray crystallography or NOESY NMR .
- Assay Variability : Standardize assays (e.g., kinase inhibition using CDK2 in ) with positive controls (e.g., staurosporine) .
- Solubility Effects : Measure solubility in DMSO/PBS and adjust concentrations to avoid aggregation .
Case Study : A compound showed 10x higher activity in cell-based vs. biochemical assays. Resolution involved testing membrane permeability (Caco-2 assay) and protein binding (SPR) to identify off-target interactions .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole proton at δ 8.5–9.0 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match theoretical mass (e.g., C₁₇H₂₀N₆O₂: 340.16 g/mol ± 0.02) .
- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Advanced: How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with CDK2 (PDB: 1AQ1) to identify binding poses. Focus on hydrogen bonds with Glu81 and hydrophobic interactions with Leu83 .
- QSAR Modeling : Train models on triazolopyrimidine datasets to correlate substituents (e.g., cyclopropane vs. cyclohexane) with kinase inhibition .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. Table 2: Computational Parameters
| Method | Software | Key Parameters |
|---|---|---|
| Docking | AutoDock | Grid size: 60x60x60 Å |
| QSAR | MOE | Descriptors: LogP, PSA |
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Solubility : Lyophilize as a stable powder; avoid repeated freeze-thaw cycles in DMSO .
- pH Stability : Test degradation in buffers (pH 4–9) via HPLC over 30 days .
Advanced: How to design SAR studies for optimizing triazolopyrimidine derivatives?
Methodological Answer:
Core Modifications : Replace cyclopropane with cyclobutane () to assess steric effects on CDK2 binding .
Side Chain Variations : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .
Pharmacokinetics : Measure logD (octanol/water) and CYP450 inhibition to prioritize candidates .
Example SAR Finding : Adding a –CH₂CF₃ group increased potency by 5x but reduced solubility 3x, necessitating prodrug strategies .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Reagent Freshness : Ensure EDCI/HOBt is anhydrous; pre-activate carboxylic acids for 30 min .
- Solvent Choice : Switch from DMF to THF if byproducts form (evidenced by MS impurities) .
- Temperature Control : Maintain 0–5°C during coupling to suppress racemization .
Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify uptake in target organs .
- Protein Binding : Measure free fraction via equilibrium dialysis; adjust dosing accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
